molecular formula C7H14ClNO4S B13624031 Rac-methyl (1r,3r)-3-amino-1-methanesulfonylcyclobutane-1-carboxylate hydrochloride

Rac-methyl (1r,3r)-3-amino-1-methanesulfonylcyclobutane-1-carboxylate hydrochloride

Cat. No.: B13624031
M. Wt: 243.71 g/mol
InChI Key: LEPXEEYIWMPRGW-UHFFFAOYSA-N
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Description

Rac-methyl (1r,3r)-3-amino-1-methanesulfonylcyclobutane-1-carboxylate hydrochloride is a cyclobutane-derived compound featuring a methyl ester, a methanesulfonyl group, and an amino substituent. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is of interest in medicinal chemistry due to its constrained cyclobutane ring, which can influence conformational rigidity and binding affinity in drug candidates.

Properties

Molecular Formula

C7H14ClNO4S

Molecular Weight

243.71 g/mol

IUPAC Name

methyl 3-amino-1-methylsulfonylcyclobutane-1-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO4S.ClH/c1-12-6(9)7(13(2,10)11)3-5(8)4-7;/h5H,3-4,8H2,1-2H3;1H

InChI Key

LEPXEEYIWMPRGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)N)S(=O)(=O)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1r,3r)-3-amino-1-methanesulfonylcyclobutane-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclobutane ring, introduction of the amino group, and the addition of the methanesulfonyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (1r,3r)-3-amino-1-methanesulfonylcyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Rac-methyl (1r,3r)-3-amino-1-methanesulfonylcyclobutane-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of rac-methyl (1r,3r)-3-amino-1-methanesulfonylcyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features:

  • Methanesulfonyl group (-SO₂CH₃) : A strong electron-withdrawing group that may improve metabolic stability.
  • Amino group (-NH₂): Provides a site for hydrogen bonding or derivatization.
  • Methyl ester (-COOCH₃) : Enhances lipophilicity and serves as a prodrug moiety.

Structural and Functional Comparisons

The compound is compared to two structurally related molecules:

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride
  • Source : Patent EP 4 374 877 A2 (synthetic procedure and NMR data) .
  • Structure: Cyclobutane core with a methyl ester, methylamino (-NHCH₃), and hydrochloride salt.
  • Key Differences: Replaces the methanesulfonyl group with a methylamino substituent. Lacks the amino group at position 3.
  • Synthetic Yield : 80% (vs. target compound’s unspecified yield) .
  • 1H-NMR Profile : Includes aromatic protons (δ 7.48–7.12 ppm) from a tosylate intermediate, absent in the target compound .
rac-methyl (1R,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylate
  • Source : Enamine Ltd. Building Blocks Catalogue (molecular data) .
  • Structure : Cyclopentane core with a chlorosulfonyl (-SO₂Cl) group and methyl ester.
  • Key Differences: Larger cyclopentane ring (reduces ring strain vs. cyclobutane). Chlorosulfonyl group (more reactive than methanesulfonyl). No amino substituent.

Molecular Data Comparison

Property Target Compound Methyl 1-(methylamino)cyclobutanecarboxylate HCl rac-methyl (1R,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylate
Molecular Formula C₈H₁₆ClNO₅S C₇H₁₄ClNO₂ C₇H₁₁ClO₄S
Molecular Weight (g/mol) 273.5 179.5 226.68
Core Ring Cyclobutane Cyclobutane Cyclopentane
Key Substituents -SO₂CH₃, -NH₂, -COOCH₃ -NHCH₃, -COOCH₃ -SO₂Cl, -COOCH₃
Salt Form Hydrochloride Hydrochloride None

Functional Implications

Substituent Effects: Methanesulfonyl (-SO₂CH₃) in the target compound offers better stability than chlorosulfonyl (-SO₂Cl), which is prone to hydrolysis . The amino group (-NH₂) provides a site for further functionalization, unlike the methylamino (-NHCH₃) or unsubstituted analogs .

Solubility :

  • Hydrochloride salts (target and compound A) improve aqueous solubility compared to neutral analogs (e.g., compound B) .

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